2-(3-Methoxybenzoyl)-3-methylpyridine
Overview
Description
“2-(3-Methoxybenzoyl)-3-methylpyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also appears to have a methoxybenzoyl group attached to it .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxybenzoyl)-3-methylpyridine” would likely involve a pyridine ring with a methoxybenzoyl group attached to it. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Pyridine derivatives are often used in various chemical reactions due to the reactivity of the nitrogen atom in the pyridine ring. They can act as bases, nucleophiles, or ligands in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring might influence the compound’s acidity, basicity, and aromaticity .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound is used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, which have shown promising antioxidant and antibacterial activities .
Methods of Application or Experimental Procedures
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Alzheimer’s Disease Treatment
Specific Scientific Field
This application is in the field of Neuroscience .
Summary of the Application
3-Methoxybenzoyl chloride, a similar compound, is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease .
Methods of Application or Experimental Procedures
The compound aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .
Results or Outcomes
The synthesized molecules have shown potential in combating symptoms of Alzheimer’s disease .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-8-15-13(10)14(16)11-6-3-7-12(9-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTBRZYGPOYGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzoyl)-3-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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